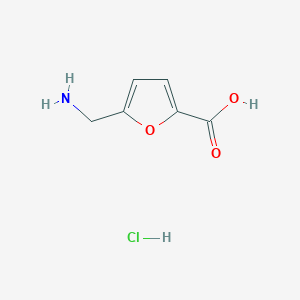
3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride
Overview
Description
“3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride” is a compound that contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains bromine and fluorine atoms attached to a phenyl ring, which is connected to the piperidine ring via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, an ether linkage, and a phenyl ring with bromine and fluorine substituents . The presence of these halogens could influence the compound’s reactivity and interactions with biological targets.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens and the ether and amine functional groups could impact properties such as polarity, solubility, and stability .Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of Neuroleptic Agents: A study focused on synthesizing a neuroleptic agent, ID-4708-(piperidine-14C), which involved a series of reactions including the Mannich reaction, Grignard reaction, and hydrogenolysis, showcasing the compound's potential in metabolic studies (Nakatsuka, Kawahara, & Yoshitake, 1981).
- Cytotoxic and Enzyme Inhibitory Effects: Phenolic bis Mannich bases with piperidine and other moieties showed notable cytotoxic potencies and enzyme inhibitory effects against carbonic anhydrase, indicating potential for anticancer drug development (Yamali, Gul, Sakagami, & Supuran, 2016).
Pharmacological Applications
- Selective Serotonin Reuptake Inhibitor (SSRI): Paroxetine hydrochloride, a derivative of phenylpiperidine including a similar structural motif to the compound , is documented for its application as a selective serotonin reuptake inhibitor, highlighting its significance in treating various anxiety disorders and depression (Germann, Ma, Han, & Tikhomirova, 2013).
Receptor Binding Studies
- Radiolabeled Probes for σ-1 Receptors: Research on halogenated 4-(phenoxymethyl)piperidines aimed at developing δ receptor ligands led to the synthesis of several compounds, with one iodinated ligand showing high uptake in brain and organ studies. This suggests their potential as probes for tomographic studies of σ receptors (Waterhouse, Mardon, Giles Km, Collier Tl, & O'Brien, 1997).
Crystal Structure Analysis
- Crystal Forms of Paroxetine Hydrochloride: The analysis of two crystal forms of paroxetine hydrochloride, which shares a structural component with the compound of interest, provided insights into the pharmaceutical's solid-state properties, aiding in the understanding of its physicochemical characteristics (Yokota, Uekusa, & Ohashi, 1999).
Safety And Hazards
properties
IUPAC Name |
3-(2-bromo-4-fluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO.ClH/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRLPQNDXMMPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1525597.png)
![1,9-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B1525598.png)




![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)
![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)



![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1525615.png)

